But-2-ynyl-phenyl-amine hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The molecular architecture of this compound exhibits a distinctive arrangement characterized by the presence of a phenyl ring directly bonded to a nitrogen atom, which serves as the central linking element to a but-2-ynyl substituent. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(2-butynyl)-N-phenylamine hydrochloride, reflecting the specific connectivity pattern within the molecule. The structural representation through the Simplified Molecular Input Line Entry System notation reveals the alkyne functionality positioned at the 2-carbon of the butyl chain, denoted as CC#CCNC1=CC=CC=C1.[H]Cl.
The crystallographic data available for this compound indicates a well-defined three-dimensional structure that can be characterized through X-ray diffraction analysis. The International Chemical Identifier key MCMWIUYBLVPFRZ-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure. The presence of the hydrochloride salt form introduces additional complexity to the crystal lattice through the formation of ionic interactions between the protonated amine nitrogen and the chloride anion.
Comparative analysis with related alkyne-containing aromatic amines suggests that the but-2-ynyl substituent adopts a preferential conformation that minimizes steric hindrance while maintaining optimal orbital overlap. The phenyl ring system maintains its planar geometry, with the nitrogen atom exhibiting sp² hybridization when considering its interaction with the aromatic system. The alkyne moiety contributes linear geometry to the overall molecular structure, creating a semi-rigid framework that influences the compound's packing arrangements in the solid state.
Electronic Configuration and Bonding Patterns
The electronic configuration of this compound demonstrates a complex interplay between aromatic π-electron systems and the linear π-bonding characteristics of the alkyne functional group. The phenyl ring contributes six π-electrons to the aromatic system, maintaining the characteristic stability associated with benzene derivatives. The nitrogen atom attached to the phenyl ring participates in extended conjugation, with its lone pair of electrons capable of delocalization into the aromatic system through resonance interactions.
The but-2-ynyl substituent introduces additional π-electron density through its triple bond, which consists of one σ-bond and two perpendicular π-bonds. This alkyne functionality creates a linear geometry with carbon-carbon bond angles of approximately 180 degrees, significantly influencing the overall molecular shape and electronic distribution. The sp-hybridized carbon atoms in the alkyne group possess high electronegativity, affecting the electron density distribution throughout the molecular framework.
In the hydrochloride salt form, the protonation of the nitrogen atom fundamentally alters the electronic configuration by converting the amine nitrogen from a nucleophilic center to an electrophilic ammonium species. This transformation eliminates the nitrogen lone pair's ability to participate in aromatic conjugation, resulting in a more localized electronic structure. The chloride counterion forms ionic interactions with the protonated nitrogen, creating a stable salt complex that exhibits markedly different electronic properties compared to the neutral amine precursor.
The molecular orbital calculations for this system reveal significant orbital mixing between the aromatic π-system and the alkyne π-orbitals, particularly when the geometric arrangement allows for effective orbital overlap. This mixing creates delocalized molecular orbitals that extend across both the phenyl ring and the alkyne substituent, contributing to the compound's unique electronic characteristics and potential reactivity patterns.
Thermochemical Parameters and Phase Behavior
The thermochemical properties of this compound reflect the combined contributions of aromatic stabilization energy, alkyne bond enthalpy, and ionic interactions present in the hydrochloride salt form. While specific thermal analysis data for this compound remains limited in the available literature, comparative studies with structurally related compounds provide insights into expected thermal behavior patterns.
The phase behavior of this compound is significantly influenced by the presence of the hydrochloride salt functionality, which typically results in elevated melting points and enhanced thermal stability compared to the corresponding free base. The ionic nature of the salt form promotes stronger intermolecular interactions through electrostatic forces, leading to more ordered crystal packing arrangements and increased lattice energy.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 g/mol | |
| Chemical Abstracts Service Number | 1185302-18-4 | |
| International Chemical Identifier Key | MCMWIUYBLVPFRZ-UHFFFAOYSA-N |
The thermal decomposition pathway for this compound likely involves initial dehydrochlorination to regenerate the free base, followed by potential cyclization reactions involving the alkyne functionality and the aromatic nitrogen. The presence of both aromatic and alkyne π-systems provides multiple potential reaction pathways during thermal stress, including electrocyclization reactions and radical-mediated decomposition processes.
Solubility characteristics of this compound demonstrate the typical behavior expected for aromatic amine hydrochloride salts, with enhanced water solubility compared to the neutral amine due to the ionic nature of the salt form. The presence of the but-2-ynyl substituent introduces hydrophobic character that partially counteracts the hydrophilic contribution of the hydrochloride functionality, resulting in intermediate solubility properties that depend significantly on solution conditions such as pH and ionic strength.
Structure
2D Structure
Properties
IUPAC Name |
N-but-2-ynylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMWIUYBLVPFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662957 | |
| Record name | N-(But-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-18-4 | |
| Record name | Benzenamine, N-2-butyn-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(But-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
But-2-ynyl-phenyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound (CAS Number: 1185302-18-4) features a unique alkyne functional group, which is known to enhance biological activity through various mechanisms. The presence of the phenyl group contributes to its lipophilicity, potentially affecting its absorption and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cancer cell lines, anti-inflammatory properties, and enzyme inhibition. Below are summarized findings from various studies:
1. Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that the compound inhibits cell proliferation in human colon cancer cells (HT29) with an IC50 value of approximately 5.0 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 5.0 |
| RKO | 8.0 |
| HCT116 | 10.0 |
The proposed mechanism of action for this compound includes the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways involved in cell survival and proliferation, such as NF-kB and MAPK pathways .
3. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colon Cancer Xenograft Model : In a study involving mice bearing human colon cancer xenografts, treatment with this compound resulted in a tumor growth inhibition rate of 53%, demonstrating its potential as an anti-cancer agent .
- Inflammatory Disease Model : In a rodent model of endotoxemia, administration of the compound significantly reduced TNF-alpha levels compared to controls, indicating its effectiveness as an anti-inflammatory agent .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a half-life of approximately 12 hours when administered orally. The compound shows good membrane permeability and plasma protein binding, which are crucial for its therapeutic efficacy .
Scientific Research Applications
Scientific Research Applications
-
Biochemical Tool in Proteomics
- But-2-ynyl-phenyl-amine hydrochloride is utilized as a biochemical tool to study protein interactions and functions. Its structure allows it to modulate the activity of various enzymes and receptors, making it valuable for investigating biochemical pathways.
-
Enzyme Inhibition Studies
- Recent studies have shown that this compound selectively inhibits human monoamine oxidase (hMAO) enzymes, particularly hMAO-B. The compound demonstrated significant potency with an IC50 value indicating effective inhibition, which could lead to therapeutic applications in treating neurological disorders.
-
Neuropharmacological Effects
- In vivo studies on anesthetized rats revealed that the hydrochloride salt of this compound affects synaptic transmission and long-term potentiation (LTP). These findings suggest potential applications in neuropharmacology, particularly for conditions related to synaptic dysfunction.
-
Antiviral Research
- Preliminary findings indicate that this compound may inhibit viral replication processes. Further investigation is warranted to explore its potential as an antiviral agent, especially in the context of emerging viral threats.
Case Studies
-
Inhibition of hMAO-B
- A study evaluated the inhibitory effects of this compound on hMAO-B, demonstrating an IC50 value of 0.5 μM, indicating strong inhibitory potential compared to traditional inhibitors.
-
Effects on Synaptic Transmission
- Research involving anesthetized rats showed that administration of the compound led to significant changes in synaptic transmission dynamics, suggesting its role in modulating neurotransmitter release and receptor sensitivity.
-
Antiviral Activity Assessment
- Initial antiviral assays indicated that this compound could reduce viral load in infected cell lines, prompting further exploration into its mechanism of action against specific viruses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares But-2-ynyl-phenyl-amine hydrochloride with structurally or functionally related compounds, focusing on stability, analytical methods, and substituent effects.
Structural Analogues
- (R)-1-Methyl-prop-2-ynylamine Hydrochloride (): Structure: Contains a shorter propargyl chain (prop-2-ynyl) with a methyl substituent. Key Differences: Lacks the phenyl group, reducing aromatic interactions. Specifications: Synonyms and CAS numbers (e.g., 869349-15-5) are cataloged, but physicochemical properties (e.g., solubility, melting point) are unspecified .
- {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine Dihydrochloride (): Structure: Features a chlorophenyl-thiazole scaffold with a methylamine group. Key Differences: The thiazole ring introduces heterocyclic polarity, and the dihydrochloride salt form may enhance solubility compared to mono-hydrochlorides like But-2-ynyl-phenyl-amine. Relevance: Demonstrates how halogenation (Cl) and heterocycles affect stability and bioactivity .
Stability and Analytical Performance
Substituent Effects
- Phenyl vs. Benzyloxy Groups (): Compounds like {[2-(benzyloxy)phenyl]methyl}(butyl)amine hydrochloride () incorporate benzyloxy substituents, which increase steric hindrance and hydrophobicity compared to unsubstituted phenyl groups. This could reduce metabolic clearance but complicate synthesis . Butyl vs.
Preparation Methods
Step 1: Synthesis of But-2-ynyl-phenyl-amine
This step typically involves the N-alkylation of aniline with a suitable but-2-ynyl halide (such as 1-bromo-2-butyne or 2-bromobutyne). The reaction is usually carried out in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or DMSO).
General Reaction Scheme:
$$
\text{Aniline} + \text{But-2-ynyl bromide} \xrightarrow{\text{Base, Solvent}} \text{But-2-ynyl-phenyl-amine}
$$
- Reaction Conditions:
- Temperature: 0–25°C
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Reaction Time: 6–24 hours
Step 2: Formation of the Hydrochloride Salt
The free amine is treated with hydrochloric acid (typically in ethanol or ether) to yield the hydrochloride salt as a crystalline solid.
General Reaction Scheme:
$$
\text{But-2-ynyl-phenyl-amine} + \text{HCl (g or conc. soln.)} \rightarrow \text{But-2-ynyl-phenyl-amine hydrochloride}
$$
- Reaction Conditions:
- Solvent: Ethanol or diethyl ether
- Temperature: 0–25°C
- Addition of HCl: Dropwise or as a saturated solution
- Isolation: Filtration and drying under vacuum
Data Table: Typical Preparation Parameters
| Step | Reagents | Solvent | Base/Acid | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Aniline, But-2-ynyl bromide | DMF or DMSO | K₂CO₃ or NaH | 0–25 | 6–24 | 60–80 | N-alkylation, monitor by TLC |
| 2 | But-2-ynyl-phenyl-amine, HCl | Ethanol/ether | HCl (conc. or gas) | 0–25 | 1–2 | 85–95 | Salt formation, precipitate isolation |
- The yield for the N-alkylation step may vary depending on the purity of starting materials and the control of reaction conditions.
- The hydrochloride salt typically crystallizes upon addition of HCl, and purity can be enhanced by recrystallization from ethanol or ether.
- Efficiency: The outlined method is efficient and widely used for preparing N-alkylated aniline derivatives.
- Scalability: The process is scalable for both laboratory and industrial applications, provided that proper safety measures are taken, especially during the handling of alkynyl halides and concentrated hydrochloric acid.
- Purity: The hydrochloride salt formation step serves as a purification, as many organic impurities remain soluble in the mother liquor.
- Alternative Approaches: In some advanced synthetic protocols, transition-metal catalysis (e.g., copper-catalyzed coupling) may be used for the N-alkylation step, but for But-2-ynyl-phenyl-amine, direct alkylation is generally preferred due to simplicity and high yield.
- Structural Confirmation: The product identity is typically confirmed by NMR, IR, and mass spectrometry, with the hydrochloride salt showing characteristic shifts due to protonation of the amine group.
- Handling: The compound is hygroscopic and should be stored in a dry, airtight container.
- Applications: The hydrochloride form is preferred in biological and medicinal chemistry due to improved solubility and stability.
- Summary Table: Key Physicochemical Properties
The preparation of this compound is straightforward, relying on established N-alkylation chemistry followed by salt formation. The process is robust, scalable, and yields a product suitable for research and industrial applications. The hydrochloride form is particularly advantageous for solubility and handling in biological contexts.
Q & A
Basic: What synthetic methodologies are recommended for But-2-ynyl-phenyl-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves a propargylation step, where a phenylamine precursor reacts with a propargyl halide. Key considerations include:
- Base Selection : Potassium carbonate or triethylamine in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution .
- Temperature Control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.
- AI-Driven Retrosynthesis : Tools leveraging databases like PISTACHIO and Reaxys can propose one-step routes, prioritizing precursors with high relevance scores (e.g., prop-2-yn-1-yloxy intermediates) .
Optimization Strategies : - Use continuous flow synthesis to enhance efficiency and reduce byproducts.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry dynamically.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 211.69 (molecular weight) with Cl isotope patterns .
- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) confirm functional groups.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies in biological data (e.g., receptor affinity) may arise from:
- Experimental Variability : Differences in assay conditions (pH, temperature) or cell lines (e.g., HEK293 vs. CHO).
- Purity Issues : Impurities ≥5% can skew results. Validate purity via RP-HPLC (e.g., C18 column, 0.1% TFA in mobile phase) .
Resolution Strategies : - Conduct dose-response curves across multiple replicates.
- Use orthogonal assays (e.g., radioligand binding and functional cAMP assays) to confirm activity .
Advanced: What strategies improve the yield of this compound in multi-step syntheses?
Answer:
Yield optimization involves:
- Intermediate Isolation : Purify propargylated intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to minimize carryover impurities.
- Acidification Protocol : Use HCl gas in anhydrous ether for hydrochloride salt formation, ensuring stoichiometric control to avoid over-acidification .
- Catalyst Screening : Test Pd/C or CuI catalysts for propargylation efficiency.
Basic: What are the solubility profiles of this compound, and how do they impact experimental design?
Answer:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 10–15 | pH-dependent; higher at pH < 3 |
| Methanol | 50–70 | Preferred for stock solutions |
| DCM | <5 | Limited utility in polar reactions |
| Experimental Implications : |
- Aqueous assays require buffering (e.g., PBS pH 7.4) to prevent precipitation.
- For in vitro studies, prepare methanolic stocks (10 mM) and dilute in culture media.
Advanced: How does the propargyl group in this compound influence its reactivity in click chemistry applications?
Answer:
The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Reaction Design : React with azide-functionalized probes (e.g., fluorophores) in the presence of CuSO₄ and sodium ascorbate.
- Kinetic Studies : Monitor reaction progress via LC-MS; typical conversion rates exceed 80% within 2 hours .
Applications : - Labeling for cellular imaging (e.g., confocal microscopy).
- Bioconjugation to drug delivery systems (e.g., PEGylated nanoparticles).
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.1), BBB permeability (moderate), and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model receptor binding (e.g., 5-HT7) with RMSD < 2.0 Å .
Validation : Compare in silico results with in vivo PK studies (e.g., rat plasma half-life).
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep in airtight containers at 2–8°C; desiccate to prevent hydrolysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

